molecular formula C10H15BrN2O2 B3107187 N-(3-nitrobenzyl)-2-propanamine hydrobromide CAS No. 1609404-32-1

N-(3-nitrobenzyl)-2-propanamine hydrobromide

Cat. No.: B3107187
CAS No.: 1609404-32-1
M. Wt: 275.14
InChI Key: AQOQVVZVRXQBHM-UHFFFAOYSA-N
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Description

N-(3-nitrobenzyl)-2-propanamine hydrobromide is an organic compound with the molecular formula C10H15BrN2O2. It is a derivative of benzylamine, where the benzyl group is substituted with a nitro group at the third position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrobenzyl)-2-propanamine hydrobromide typically involves the nitration of benzylamine followed by the introduction of a propanamine group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and subsequent neutralization steps. The final product is obtained by reacting the intermediate with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrobenzyl)-2-propanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-aminobenzyl-2-propanamine.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of halogenated or alkylated benzylamines.

Scientific Research Applications

N-(3-nitrobenzyl)-2-propanamine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-nitrobenzyl)-2-propanamine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The propanamine group can also interact with cellular components, influencing cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-nitrobenzyl)cyclohexanamine hydrobromide: Similar structure but with a cyclohexane ring instead of a propanamine group.

    3-nitrobenzylamine: Lacks the propanamine group, simpler structure.

    N-(3-nitrobenzyl)-2-methylamine: Similar but with a methyl group instead of a propanamine group.

Uniqueness

N-(3-nitrobenzyl)-2-propanamine hydrobromide is unique due to its specific substitution pattern and the presence of both a nitro group and a propanamine group

Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]propan-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.BrH/c1-8(2)11-7-9-4-3-5-10(6-9)12(13)14;/h3-6,8,11H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOQVVZVRXQBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)[N+](=O)[O-].Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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